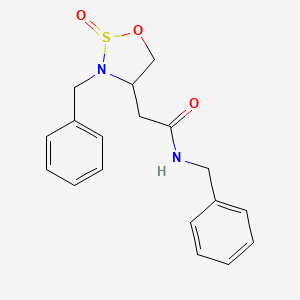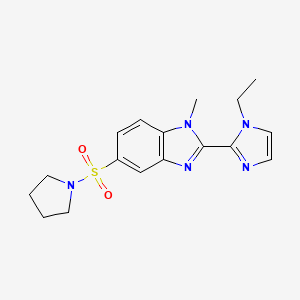![molecular formula C16H23ClN4O2 B5610384 N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5610384.png)
N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide belongs to a class of compounds with pyrazole structures. Pyrazoles are known for their diverse biological activities and potential in drug development.
Synthesis Analysis
The synthesis of related pyrazole compounds often involves reactions such as cyclization, oxidation, and amidation. For example, Zhu et al. (2014) described the synthesis of similar pyrazole carboxamides using a combination of pyrazole carbonyl chloride and substituted phenylhydroxyamines, indicating a potential pathway for synthesizing related compounds (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives typically includes distinct conformations and substituents influencing their interaction with biological targets. Shim et al. (2002) analyzed the molecular interaction of a similar compound, providing insights into the conformational analysis and binding interactions (Shim et al., 2002).
Chemical Reactions and Properties
Pyrazole derivatives can participate in various chemical reactions, including cycloadditions and functionalization reactions. For instance, Ravi et al. (2017) discussed the synthesis of functionalized pyrazoles through oxidative cycloaddition, highlighting the chemical versatility of this class of compounds (Ravi et al., 2017).
Mécanisme D'action
While the specific mechanism of action for your compound is not available, many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(4-chloropyrazol-1-yl)propyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2/c17-13-9-19-20(11-13)7-3-6-18-16(23)12-8-15(22)21(10-12)14-4-1-2-5-14/h9,11-12,14H,1-8,10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHFJMXCPDZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NCCCN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(benzylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5610306.png)



![N-(5-methyl-3-isoxazolyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5610352.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5610353.png)
![4-ethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5610362.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5610365.png)
![1-(ethylsulfonyl)-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5610372.png)

![3-[4-(3-methylphenyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5610379.png)
![4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5610386.png)

![N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5610399.png)